(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate
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Overview
Description
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate is a synthetic organic compound that features a quinoline moiety, which is a fused ring structure containing a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxyimino and ester functionalities. One common method involves the condensation of quinoline-2-carbaldehyde with ethyl nitrite under basic conditions to form the hydroxyimino group, followed by esterification with ethyl bromoacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Amides, thioesters.
Scientific Research Applications
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxyimino group can form reactive intermediates that interact with cellular proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the hydroxyimino and ester functionalities.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Primaquine: Another antimalarial drug with a quinoline core.
Uniqueness
(E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate is unique due to the presence of both the hydroxyimino and ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
13311-42-7 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl (2E)-2-hydroxyimino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(17)13(16-18)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8,18H,2,9H2,1H3/b16-13+ |
InChI Key |
CTVQLBFIRMEBNQ-DTQAZKPQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/CC1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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